What is the chemical structure of Hydroxyanigorufone?
What is the chemical structure of Hydroxyanigorufone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyanigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds. First identified as a pigment in plants of the Haemodoraceae family, it has garnered significant interest due to its role as a phytoalexin, exhibiting notable antifungal properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and biological activity of Hydroxyanigorufone. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and plant science.
Chemical Structure and Identification
Hydroxyanigorufone is chemically known as 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one .[1][2] Its structure consists of a tricyclic phenalenone core substituted with a hydroxyl group at the 2-position and a 4-hydroxyphenyl group at the 9-position.
Molecular Formula: C₁₉H₁₂O₃[1][2]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 56252-02-9 | [2] |
| PubChem CID | 11471752 | [1] |
| InChI | InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H | [1] |
| InChIKey | HTELDEYOMOTOBI-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C2C3=C(C=C(C(=O)C3=O)O)C(=C2C1)C4=CC=C(C=C4)O |
Physicochemical and Spectroscopic Data
The physicochemical properties of Hydroxyanigorufone have been determined through both experimental and computational methods.
Table 2: Physicochemical Properties
| Property | Value | Method | Reference |
| Molecular Weight | 288.30 g/mol | --- | [1] |
| Melting Point | 238 - 242 °C | Experimental | [1] |
| Physical Description | Solid | Experimental | [1] |
| Solubility | Insoluble in water (2.1 x 10⁻³ g/L at 25°C) | Experimental | [3] |
| XLogP3-AA | 4.3 | Computed | [3] |
| Hydrogen Bond Donor Count | 2 | Computed | [3] |
| Hydrogen Bond Acceptor Count | 3 | Computed | [3] |
Spectroscopic Data:
The structure of Hydroxyanigorufone has been elucidated and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
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¹³C NMR Spectroscopy: Partial ¹³C NMR spectra of Hydroxyanigorufone have been published, aiding in the structural confirmation and biosynthetic studies.[4][5]
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Mass Spectrometry: Mass spectral data is available for Hydroxyanigorufone, providing information on its molecular weight and fragmentation patterns.
Experimental Protocols
Synthesis of Hydroxyanigorufone
The synthesis of Hydroxyanigorufone and its analogs has been reported, confirming its structure. A general synthetic strategy involves the construction of the phenalenone core followed by the introduction of the aryl group.
One reported synthesis of a related 8-phenylphenalenone, 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, started from 2-methoxynaphthalene.[6][7][8] The key steps included:
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A cascade Friedel-Crafts/Michael annulation reaction to form the tricyclic core.
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A Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.
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A series of subsequent reactions including dehydrogenation, epoxidation, and demethylation to yield the final product.
While this specific protocol is for an isomer, similar strategies involving Friedel-Crafts acylation and Suzuki coupling have been employed for the synthesis of Hydroxyanigorufone itself.
Extraction and Isolation from Plant Material
Hydroxyanigorufone is a natural product found in plants such as Musa acuminata (banana) and those of the Haemodoraceae family.[9][10] The general protocol for its extraction and isolation involves:
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Extraction: The plant material (e.g., fruit peels, roots) is typically extracted with a polar solvent such as methanol.[10]
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Purification: The crude extract is then subjected to various chromatographic techniques for purification. This often includes:
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Solid-Phase Extraction (SPE): To remove interfering substances.[10]
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High-Performance Liquid Chromatography (HPLC): For final purification and quantification. A reverse-phase C18 column is commonly used with a gradient of water and methanol, often with an acid modifier like trifluoroacetic acid (TFA).[10]
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Quantification by HPLC
The concentration of Hydroxyanigorufone in plant extracts can be quantified using HPLC with Diode-Array Detection (DAD).
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient of methanol and water with 0.1% TFA is a common mobile phase.[10]
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Detection: Detection is usually performed at a wavelength of 254 nm.
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Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration. The lower limit of quantification (LOQ) has been reported to be around 0.013 nmol per injection.[10]
Biological Activity and Signaling Pathway
Antifungal Activity
Hydroxyanigorufone is recognized as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. It exhibits significant antifungal activity. For instance, it has been shown to be active against Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease in bananas.[10] The antifungal activity of phenylphenalenones is structure-dependent.
Biosynthetic Pathway and Signaling
Hydroxyanigorufone is biosynthesized via the phenylpropanoid pathway. Its production is induced in plants by biotic stresses such as fungal infection.
The biosynthesis involves the following key aspects:
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Precursors: Isotopic labeling studies have shown that two molecules of cinnamic acid and one molecule of malonate are incorporated into the Hydroxyanigorufone molecule.[11]
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Key Enzyme: Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the biosynthesis, as its inhibition leads to a decrease in Hydroxyanigorufone accumulation.[11]
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Signaling: The ethylene signaling pathway is involved in the regulation of Hydroxyanigorufone biosynthesis.[11]
Below is a simplified diagram illustrating the biosynthetic origin of Hydroxyanigorufone.
Caption: Simplified biosynthetic pathway of Hydroxyanigorufone.
The following diagram illustrates the experimental workflow for studying Hydroxyanigorufone as a phytoalexin.
Caption: Experimental workflow for Hydroxyanigorufone research.
Conclusion
Hydroxyanigorufone is a well-characterized phenylphenalenone with significant potential as an antifungal agent. Its role as a phytoalexin in plant defense mechanisms makes it a compelling subject for further research in agricultural and medicinal applications. This guide provides a foundational understanding of its chemical and biological properties to facilitate future investigations.
References
- 1. Hydroxyanigorufone | C19H12O3 | CID 11471752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hydroxyanigorufone, 56252-02-9 [thegoodscentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 8-Phenylphenalenones: 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one from Eichhornia crassipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Showing Compound Hydroxyanigorufone (FDB012856) - FooDB [foodb.ca]
- 10. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
